2-Amino-2-methylheptanoic acid
Description
Context and Significance of Non-Proteinogenic Amino Acids in Chemical Biology
Amino acids serve as the fundamental building blocks of proteins. nih.gov While the primary focus in biochemistry is often on the 22 proteinogenic amino acids that are encoded in the genetic code of organisms to be assembled into proteins, there exists a vast and diverse world of non-proteinogenic amino acids (NPAAs). wikipedia.org These are amino acids that are not naturally encoded in an organism's genome. rsc.org NPAAs are not a rare occurrence; over 140 are known to occur naturally in proteins through post-translational modifications, and thousands more exist in nature or have been created synthetically in laboratories. wikipedia.org
The significance of NPAAs in chemical biology is immense. They serve as powerful tools for scientists to probe and manipulate biological systems. nih.gov By incorporating NPAAs into peptides and proteins, researchers can introduce novel chemical functionalities, alter protein structure and function, and enhance stability. rsc.orghighfine.com For instance, the introduction of an NPAA can increase a protein's resistance to temperature and organic solvents, thereby improving its catalytic properties. rsc.orghighfine.com This has profound implications for designing efficient biocatalysts and engineering enzymes for various applications. rsc.org
NPAAs are also crucial in the development of peptide-based therapeutics. nih.govnih.gov While peptides made of natural amino acids can be effective, they are often limited by poor stability in biological systems. nih.gov Incorporating NPAAs can fundamentally improve the drug-like properties of peptides, enhancing their stability, potency, and bioavailability. nih.gov Beyond their role as building blocks, some NPAAs function as metabolic intermediates, neurotransmitters, and components of toxins or antibiotics. nih.govwikipedia.org
Chemically synthesized NPAAs, often referred to as unnatural amino acids (UAAs), can be prepared from natural amino acids through modifications like amine alkylation or side-chain substitution. wikipedia.org They represent a cornerstone of synthetic biology, allowing for the creation of proteins with expanded functions and the development of novel therapeutic agents. rsc.orgbitesizebio.com
Overview of 2-Amino-2-methylheptanoic Acid within the Scope of Unnatural Amino Acid Chemistry
This compound is a specific example of an unnatural amino acid. Structurally, it is an α,α-dialkyl amino acid, meaning it has an additional alkyl group (a methyl group) attached to the α-carbon—the central carbon atom bonded to the amino group and the carboxylic acid group. sci-hub.st This substitution distinguishes it from proteinogenic amino acids, which typically have a hydrogen atom at this position. sci-hub.st
This compound belongs to a class of α-alkyl amino acids that are of significant interest in chemical research. The presence of the second alkyl group at the α-carbon introduces conformational constraints and increases the steric bulk, which can influence the structure and biological activity of peptides into which it is incorporated. Research has shown that in a series of related compounds, from 2-amino-2-methylbutanoic acid to 2-amino-2-methyloctanoic acid, the increasing size and flexibility of the Cα-alkyl side chain impact analytical properties such as chromatographic resolution. sci-hub.st Specifically for this compound, this effect was observed to be significant. sci-hub.st
As an unnatural amino acid, this compound is a compound used in research settings. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol .
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-2-methylheptanoic acid |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| CAS Number | 114923-78-3 |
| Canonical SMILES | CCCCCC(C)(N)C(O)=O |
| InChI Key | HENXVCQQPFPENU-QMMMGPOBSA-N |
Historical Perspective on the Synthesis and Exploration of Branched-Chain Amino Acids
The study of this compound is rooted in the broader history of branched-chain amino acids (BCAAs). The three proteinogenic BCAAs—leucine, isoleucine, and valine—were first identified in the early twentieth century and have been the subject of extensive research ever since. nih.gov These three are essential amino acids for humans, playing critical roles in muscle protein synthesis, cell signaling, and metabolism. nih.govspringermedizin.dewikipedia.org The synthesis of BCAAs occurs in all parts of plants, specifically within the plastids. wikipedia.org
The industrial production of proteinogenic BCAAs has historically favored biotechnological processes using bacterial strains like Corynebacterium glutamicum. nih.gov These methods are preferred over chemical synthesis due to the high stereospecificity of enzymatic reactions, which is crucial since biological systems predominantly use L-enantiomers of amino acids. nih.gov
The laboratory synthesis of amino acids, including novel, non-proteinogenic structures, has a long history with several classic methods. One of the oldest approaches involves the α-bromination of a carboxylic acid followed by substitution with ammonia (B1221849). libretexts.org More elegant and effective procedures were later developed. The Strecker synthesis assembles an α-amino acid from an aldehyde, ammonia, and cyanide, followed by hydrolysis. libretexts.org Another versatile method is the amidomalonate synthesis, a variation of the malonic ester synthesis, which allows for the creation of various α-amino acids by alkylating a protected aminomalonate ester. libretexts.org
These synthetic methodologies paved the way for the creation and exploration of unnatural amino acids, including α,α-dialkyl types like this compound. The ability to synthesize such compounds allows researchers to systematically study how structural modifications, such as adding a second alkyl group to the α-carbon, affect chemical properties and potential biological activities. sci-hub.st The development of enantioselective synthesis techniques, which allow for the direct preparation of a specific stereoisomer, marked a significant advance in the field, earning a Nobel Prize in Chemistry in 2001. libretexts.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
6269-80-3 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-2-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-8(2,9)7(10)11/h3-6,9H2,1-2H3,(H,10,11) |
InChI Key |
HENXVCQQPFPENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Methylheptanoic Acid and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of 2-amino-2-methylheptanoic acid and its derivatives can be broadly categorized into racemic and asymmetric approaches. Racemic methods are often straightforward but yield a mixture of enantiomers that may require subsequent resolution. Asymmetric syntheses, on the other hand, aim to produce a single enantiomer directly, often employing chiral auxiliaries or catalysts.
Racemic Synthetic Pathways
A classic and direct method for the preparation of racemic α,α-disubstituted amino acids is the Strecker synthesis . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comencyclopedia.pub This reaction involves the treatment of a ketone with an ammonium (B1175870) salt (like ammonium chloride) and a cyanide source (such as potassium cyanide). For the synthesis of this compound, the starting ketone would be 2-heptanone.
The reaction proceeds through the formation of an intermediate α-aminonitrile, in this case, 2-amino-2-methylheptanonitrile. wikipedia.orgorganic-chemistry.orgcaltech.edunih.gov Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the desired racemic this compound. wikipedia.orgorganic-chemistry.orgcaltech.edunih.gov
Reaction Scheme for Racemic Strecker Synthesis:
The primary advantage of the Strecker synthesis is its operational simplicity and the ready availability of the starting materials. However, the use of highly toxic cyanide reagents necessitates careful handling and safety precautions.
Enantioselective and Diastereoselective Synthesis
To obtain enantiomerically pure this compound, asymmetric synthetic methods are employed. These strategies introduce chirality in a controlled manner, leading to a high excess of one enantiomer.
Asymmetric alkylation of chiral enolates is a powerful tool for the synthesis of α,α-disubstituted amino acids. This approach typically involves the use of a chiral auxiliary to direct the stereoselective introduction of alkyl groups.
One such method involves the use of chiral nickel(II) complexes of glycine (B1666218) Schiff bases . nih.govrsc.orgresearchgate.netnih.gov In this approach, a chiral ligand, often derived from an amino alcohol, is used to form a square-planar nickel(II) complex with glycine. This complex can then be sequentially alkylated. For the synthesis of this compound, the glycine enolate equivalent would first be alkylated with a methyl halide, followed by a pentyl halide (or vice versa). The chiral ligand shields one face of the enolate, leading to a highly diastereoselective alkylation. The final amino acid is obtained after acidic hydrolysis to remove the chiral auxiliary and the nickel ion. nih.govrsc.org This method has shown high diastereoselectivity in the synthesis of various α-amino acids. nih.gov
The use of removable chiral auxiliaries is a cornerstone of asymmetric synthesis. These auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently cleaved to yield the enantiomerically enriched product.
A prominent example is the Schöllkopf bis-lactim ether method . wikipedia.org This method utilizes a chiral auxiliary derived from the amino acid valine. A diketopiperazine is formed from glycine and (R)-valine, which is then converted to its bis-lactim ether. Deprotonation of the glycine unit creates a chiral nucleophile. The steric bulk of the isopropyl group from the valine auxiliary effectively blocks one face of the resulting anion, directing the incoming electrophile to the opposite face with high stereoselectivity. wikipedia.org For the synthesis of (S)-2-amino-2-methylheptanoic acid, the synthesis would start from the bis-lactim ether of cyclo(L-Val-L-Ala) followed by alkylation with a pentyl halide. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired product methyl ester, which can be separated from the valine methyl ester. uni-konstanz.de
Another highly effective chiral auxiliary is pseudoephedrine . acs.orgorgsyn.org The pseudoephedrine amide of alanine (B10760859) can be deprotonated to form a chiral enolate. This enolate can then be alkylated with a pentyl halide. The pseudoephedrine auxiliary directs the alkylation to occur with high diastereoselectivity, particularly in the formation of quaternary carbon centers. nih.gov The auxiliary can then be removed by hydrolysis to yield the enantiomerically enriched this compound. caltech.edunih.gov
Below is a representative data table illustrating the typical diastereoselectivities achieved in the alkylation of pseudoephedrine amides with various alkyl halides, which would be analogous to the synthesis of the this compound precursor.
| Electrophile (R-X) | Product (Alkylated Pseudoephedrine Amide) | Diastereomeric Ratio (dr) |
| Benzyl bromide | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethyl-3-phenylpropanamide | >99:1 |
| Allyl iodide | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylpent-4-enamide | >99:1 |
| Ethyl iodide | N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2-dimethylbutanamide | 98:2 |
This table is illustrative and based on the general performance of the pseudoephedrine auxiliary method for the synthesis of α,α-disubstituted amino acids.
While not extensively documented specifically for this compound, dynamic kinetic resolution (DKR) represents a powerful strategy for the efficient conversion of a racemic mixture into a single enantiomer. In a DKR process, a racemic starting material is subjected to conditions that allow for the rapid equilibration of the two enantiomers while one is selectively transformed in a stereospecific reaction. This allows for a theoretical yield of 100% of a single enantiomer.
For α-amino acids, this could involve the enzymatic resolution of a racemic derivative where the unreacted enantiomer is continuously racemized in situ. For instance, a racemic N-acyl amino acid could be subjected to an acylase that selectively hydrolyzes one enantiomer. The remaining N-acyl amino acid is then racemized, allowing for its conversion in the next cycle.
Multi-Step Preparative Routes
The enantioselective syntheses described above are inherently multi-step preparative routes. A typical sequence, for example using a chiral auxiliary, would involve:
Amide Formation: Coupling of the chiral auxiliary (e.g., pseudoephedrine) with a protected amino acid (e.g., N-Boc-alanine).
Enolate Formation: Deprotonation with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate.
Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide (e.g., pentyl iodide) to introduce the second α-substituent.
Auxiliary Cleavage: Removal of the chiral auxiliary, often by acidic or basic hydrolysis, to yield the target amino acid.
Purification: Isolation and purification of the final product, which may involve crystallization or chromatography.
These multi-step sequences, while more complex than racemic approaches, are essential for obtaining optically pure α,α-disubstituted amino acids for applications where stereochemistry is critical. researchgate.net
Derivatization Strategies for Functionalization and Analog Generation
The functionalization of this compound is crucial for creating analogs with modified properties and for facilitating analysis. Derivatization strategies typically target the amino and carboxylic acid functional groups.
One common approach involves the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group, followed by modification of the carboxylic acid. elsevierpure.com This allows for the coupling of various linker molecules or other functional moieties to the carboxyl group. elsevierpure.com Conversely, the carboxylic acid can be esterified, for example, through methylation using reagents like trimethylsilyldiazomethane, to allow for reactions at the amino group. nih.gov
For analytical purposes, derivatization is often employed to enhance the volatility and chromatographic separation of amino acids for techniques like gas chromatography-mass spectrometry (GC-MS). A two-step derivatization, involving esterification of the carboxyl group followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride), is a common method. rsc.org For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization with reagents like 1-bromobutane (B133212) can improve the hydrophobicity and ionization efficiency of the amino acid. nih.gov These methods can be applied to this compound to generate a profile of its derivatives for further study. nih.govresearchgate.net
A novel and sustainable method for the modification of amino acids utilizes dimethyl carbonate (DMC) in the presence of an acid. enamine.net This system can achieve N-methylation, N,O-dimethylation, and N-formylation with high conversion and yield, offering a green alternative for generating derivatives of this compound. enamine.net
| Derivatization Strategy | Reagent(s) | Targeted Functional Group(s) | Purpose |
| N-Protection and C-Activation | Boc-anhydride, coupling agents | Amino, Carboxyl | Synthesis of amides and esters |
| O-Esterification | Trimethylsilyldiazomethane | Carboxyl | Protection for N-functionalization |
| Analytical Derivatization (GC-MS) | Methanolic HCl, PFPA | Amino, Carboxyl | Increased volatility and detection |
| Analytical Derivatization (LC-MS/MS) | 1-Bromobutane | Amino, Carboxyl | Improved hydrophobicity and ionization |
| Green Methylation/Formylation | Dimethyl Carbonate (DMC), Acid | Amino, Carboxyl | Sustainable analog generation |
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers a powerful and sustainable alternative to classical chemical synthesis, often providing high stereoselectivity and milder reaction conditions. For the synthesis of chiral amino acids like this compound, several enzymatic strategies are being explored.
Transaminase-Based Biotransformations
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. chemrxiv.org This makes them highly valuable for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. chemrxiv.org
The synthesis of this compound via this route would involve the reductive amination of the corresponding α-keto acid, 2-keto-2-methylheptanoic acid. The reaction follows a ping-pong bi-bi mechanism where the enzyme is first loaded with an amino group from a donor (e.g., L-alanine or isopropylamine) and then transfers it to the keto acid substrate. acs.org A key advantage of transaminases is their potential for excellent enantioselectivity, which is crucial for producing optically pure amino acids. nih.gov However, the reaction equilibrium can be unfavorable, often requiring strategies to drive the reaction towards product formation, such as using a high concentration of the amine donor or removing the ketone byproduct. acs.orgnih.gov Protein engineering and directed evolution are also employed to improve the stability, substrate scope, and activity of transaminases for non-natural substrates like 2-keto-2-methylheptanoic acid. nih.gov
Acylase-Mediated Enantiomeric Resolution
Enzymatic kinetic resolution using acylases is a well-established industrial method for producing enantiomerically pure L-amino acids. nih.gov This method starts with a racemic mixture of an N-acylamino acid, such as N-acetyl-2-amino-2-methylheptanoic acid. An L-specific acylase selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid, while leaving the D-enantiomer in its acylated form. google.com
| Enzyme | Substrate | Product(s) | Key Feature |
| L-Acylase | Racemic N-acyl-2-amino-2-methylheptanoic acid | L-2-amino-2-methylheptanoic acid + N-acyl-D-2-amino-2-methylheptanoic acid | Enantioselective hydrolysis |
Engineered Microbial Systems for Amino Acid Production
The production of non-standard amino acids can be achieved through the use of engineered microbial systems. ucsb.edu This involves the rational design and construction of microorganisms with modified metabolic pathways to enhance the production of the desired amino acid. ucsb.edu Techniques from systems and synthetic biology, such as the engineering of rate-limiting enzymes, optimization of biosynthetic pathways on the chromosome, and transcription factor-mediated strain improvement, are employed to create high-yield production strains. ucsb.edu
For the production of this compound, a host organism like E. coli could be engineered. This might involve introducing genes for enzymes capable of synthesizing the target molecule from a common metabolic intermediate. For instance, genes for a transaminase with activity towards 2-keto-2-methylheptanoic acid and the pathway for producing this keto acid precursor could be introduced and optimized. Whole-cell biocatalysis, using either wild-type or recombinant microbial cells, can also be a scalable and cost-effective approach for synthesizing α,α-disubstituted amino acids. nih.gov
Comparative Analysis of Synthetic Routes: Efficiency, Stereoselectivity, and Scalability
The choice of a synthetic route for this compound depends on a careful consideration of efficiency, stereoselectivity, and scalability. Both chemical and biocatalytic methods have their inherent advantages and disadvantages.
Chemical Synthesis: Traditional chemical methods for the synthesis of α,α-disubstituted amino acids can be efficient but often lack stereoselectivity, yielding racemic mixtures that require subsequent resolution. nih.gov While stereoselective chemical methods exist, they may involve multiple steps, expensive chiral auxiliaries, and harsh reaction conditions, which can limit their scalability and sustainability. elsevierpure.com
Biocatalytic Synthesis: Biocatalytic routes, such as those using transaminases or acylases, offer excellent stereoselectivity, often producing the desired enantiomer with high purity. chemrxiv.orgnih.gov These reactions are typically performed in aqueous media under mild conditions, making them more environmentally friendly. However, the efficiency of biocatalytic reactions can be limited by factors such as substrate and product inhibition, unfavorable reaction equilibria, and the stability of the enzyme. acs.org
Scalability: The scalability of chemical syntheses can be challenging due to safety concerns with certain reagents and the cost of catalysts and chiral auxiliaries. Biocatalytic processes, particularly those using whole-cell systems or immobilized enzymes, can be highly scalable. nih.govgoogle.com The industrial production of several L-amino acids using acylase-mediated resolution demonstrates the scalability of this biocatalytic approach. nih.gov
| Synthetic Route | Efficiency | Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Moderate to High | Low (racemic) to High (with chiral auxiliaries) | Potentially limited by cost and safety | Well-established, broad substrate scope | Often requires harsh conditions, may produce racemic mixtures, waste generation |
| Transaminase-Based Biotransformation | Moderate | Very High | Potentially high, but can be limited by equilibrium | High enantioselectivity, mild conditions, sustainable | Unfavorable equilibrium, substrate/product inhibition |
| Acylase-Mediated Resolution | High (with racemization and recycling) | Very High | High (industrially proven) | High enantioselectivity, robust and scalable process | Requires a separate resolution step from a racemic mixture |
| Engineered Microbial Systems | Potentially High | Very High | Potentially very high | Direct production from simple carbon sources, sustainable | Development of production strains can be time-consuming and complex |
Structural Elucidation and Advanced Characterization of 2 Amino 2 Methylheptanoic Acid
Spectroscopic Characterization Techniques
The definitive characterization of a chiral molecule like 2-Amino-2-methylheptanoic acid relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular structure, connectivity, and stereochemistry. However, for this specific compound, experimental data remains unpublished, preventing a detailed analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group at the C2 position, the protons of the C5 alkyl chain, and the terminal methyl group. The chemical shifts and coupling patterns would confirm the connectivity of the heptanoic acid backbone.
¹³C NMR: The carbon NMR spectrum would reveal the chemical environment of each of the eight carbon atoms in the molecule. Key signals would include the quaternary C2 carbon, the carbonyl carbon of the carboxylic acid, and the individual carbons of the pentyl side chain.
Without experimental spectra, a precise assignment of chemical shifts and coupling constants for this compound is not possible.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ | Singlet | |
| -NH₂ | Broad Singlet | |
| C3-H₂ | Multiplet | |
| C4-H₂ | Multiplet | |
| C5-H₂ | Multiplet | |
| C6-H₂ | Multiplet | |
| C7-H₃ | Triplet | |
| -COOH | Broad Singlet |
Note: This table is predictive and awaits experimental verification.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-COOH) | |
| C2 | |
| C2-CH₃ | |
| C3 | |
| C4 | |
| C5 | |
| C6 | |
| C7 |
Note: This table is predictive and awaits experimental verification.
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, with a molecular formula of C₈H₁₇NO₂, the expected exact mass would be a key identifier. Electron ionization (EI) or electrospray ionization (ESI) would likely lead to the formation of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would be expected to involve the loss of the carboxyl group, the amino group, and cleavage of the alkyl side chain. The absence of published mass spectra for this compound makes a detailed analysis of its fragmentation pathways speculative.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. As this compound possesses a chiral center at the C2 position, it exists as two enantiomers, (R)-2-Amino-2-methylheptanoic acid and (S)-2-Amino-2-methylheptanoic acid. ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to each enantiomer, providing a spectroscopic "fingerprint" of its absolute stereochemistry. Theoretical calculations of ECD spectra, when compared with experimental data, can unambiguously assign the R or S configuration. Currently, no experimental or theoretical ECD data for this compound has been reported.
Other Vibrational Spectroscopic Methods
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the alkyl chain and methyl group, C=O stretching of the carboxylic acid, and O-H stretching. While spectra for the related compound 2-methylheptanoic acid are available, specific vibrational data for the amino-substituted derivative is needed for a complete analysis. pherobase.comnih.gov
Stereochemical Assignment and Chirality of this compound
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers).
Experimental Methods for Absolute Configuration Elucidation
The determination of the absolute configuration of a chiral compound is a critical aspect of its characterization. Several experimental methods are employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of one of the enantiomers can be grown. The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of atoms.
Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase, followed by comparison with a standard of known configuration, can establish the identity of each enantiomer.
Vibrational Circular Dichroism (VCD): Similar to ECD, VCD measures the differential absorption of circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules.
Comparison of Optical Rotation: Measuring the specific rotation of an enantiomerically pure sample and comparing it to literature values for closely related compounds can sometimes provide a tentative assignment of the absolute configuration.
In the absence of any published experimental work on the resolution and stereochemical assignment of this compound, its absolute configuration remains undetermined.
Chromatographic Techniques for Stereoisomer Separation
The separation of stereoisomers of α-methylated amino acids like this compound is a significant analytical challenge due to their structural similarity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the predominant techniques employed for this purpose. tandfonline.comsci-hub.st
Chiral HPLC methods have proven effective for resolving the enantiomers of α-methyl α-amino acids. tandfonline.comtandfonline.com Two primary approaches are utilized:
Derivatization followed by separation on a chiral column: The amino acid is first derivatized, for example, by N-benzyloxycarbonylation and esterification, to enhance its interaction with the CSP. A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column (e.g., Daicel Chiralcel OD) can then be used to achieve excellent separation of the derivatized enantiomers. tandfonline.comtandfonline.com
Direct separation of underivatized amino acids: This more convenient method uses a chiral ligand-exchange phase. A column with octadecylsilanized silica (B1680970) coated with a chiral ligand like N,S-dioctyl-d-penicillamine (e.g., Sumichiral OA-5000) can resolve underivatized α-methyl α-amino acids. tandfonline.comtandfonline.com The mobile phase in this technique typically contains a copper(II) salt, and its concentration, along with the organic modifier content, is optimized to achieve good separation. tandfonline.com
Gas chromatography on capillary columns coated with chiral selectors is another powerful technique. sci-hub.st For α,α-dialkyl amino acids, derivatization to form volatile N-trifluoroacetyl-O-methyl esters is a common prerequisite. sci-hub.st Columns such as octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex® E) have demonstrated excellent resolution for a wide range of non-protein amino acid stereoisomers. sci-hub.st
The selection of the appropriate chiral stationary phase and chromatographic conditions is critical and depends on the specific properties of the amino acid being analyzed.
Crystallographic Analysis
Crystallographic analysis provides definitive proof of molecular structure, including absolute stereochemistry, and offers insights into the intermolecular forces that govern the solid state.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. While specific SC-XRD studies for this compound are not prominently available in the reviewed literature, the analysis of structurally related α,α-disubstituted and hydrophobic amino acids provides a strong basis for predicting its crystallographic behavior. rsc.orgnih.gov
In the solid state, amino acids exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO⁻). ifsc.edu.br SC-XRD analysis would precisely determine the bond lengths, bond angles, and the conformation of the heptyl side chain in this compound. For α,α-disubstituted amino acids, the steric hindrance around the α-carbon restricts the conformational freedom of the peptide backbone when incorporated into peptides, a feature of significant interest in medicinal chemistry. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal structures of hydrophobic amino acids are typically characterized by a distinct segregation of their polar and non-polar moieties. rsc.orgnih.gov This leads to a layered structure where:
Hydrophilic Layers: The zwitterionic head groups (–NH3+ and –COO⁻) are linked by a network of strong N–H···O hydrogen bonds, forming hydrophilic sheets or layers. rsc.orgresearchgate.net These interactions are the dominant force in the crystal packing of amino acids. mdpi.com
Hydrophobic Layers: The non-polar side chains (in this case, the heptyl and methyl groups) pack together, forming distinct hydrophobic regions between the polar layers. rsc.org
Investigation of Polymorphism and its Implications
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including stability, solubility, and melting point.
The investigation of polymorphism in amino acids is an active area of research. researchgate.netresearchgate.net For example, L-isoleucine, an isomer of this compound, is known to exhibit polymorphism. A recently discovered polymorph crystallizes in the monoclinic space group P2₁ but with four independent molecules in the asymmetric unit, compared to a previously known form with two. researchgate.net This leads to a different, anti-parallel layer arrangement in the crystal structure. researchgate.net
The existence of polymorphs for this compound would be significant, as each form would represent a different energetic state and could impact its behavior in solid-state formulations. The conditions of crystallization, such as the choice of solvent and temperature, can influence which polymorph is formed. researchgate.net
Advanced Analytical Methodologies for Purity and Identity Confirmation
Confirming the identity and assessing the purity of this compound requires a combination of modern analytical techniques. nih.gov Beyond the chromatographic methods discussed for stereoisomer analysis, several other methodologies are crucial.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with UV or mass spectrometry (MS) detection is a standard method for purity assessment. The compound is separated from potential impurities on a C18 column, and its purity is determined by the relative area of its peak.
Mass Spectrometry (MS): Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical information. nih.gov MS confirms the molecular weight of the compound by identifying its molecular ion peak. The fragmentation pattern observed in the mass spectrum serves as a fingerprint, helping to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.
¹H NMR provides information on the number and types of protons and their neighboring environments. The spectrum would show characteristic signals for the methyl, methylene (B1212753) (heptyl chain), and amine protons.
¹³C NMR reveals the number of unique carbon atoms in the molecule, confirming the presence of the carbonyl carbon, the quaternary α-carbon, and the carbons of the methyl and heptyl groups.
These techniques, when used in conjunction, provide a comprehensive characterization, ensuring the unambiguous identity and high purity of this compound.
Data Tables
Table 1: Chromatographic Methods for α-Methyl Amino Acid Separation
| Technique | Column Type | Derivatization | Key Features |
|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Required (e.g., N-benzyloxycarbonyl methyl ester) | Excellent resolution of derivatized enantiomers. tandfonline.comtandfonline.com |
| Chiral HPLC | Ligand-Exchange (e.g., N,S-dioctyl-d-penicillamine) | Not required | Convenient direct analysis of enantiomers. tandfonline.comtandfonline.com |
| Chiral GC | Cyclodextrin-based (e.g., Lipodex® E) | Required (e.g., N-trifluoroacetyl-O-methyl ester) | High resolution for volatile stereoisomers. sci-hub.st |
| Technique | Purpose | Information Obtained |
|---|---|---|
| Single Crystal X-ray Diffraction | Absolute Structure Determination | 3D molecular geometry, bond lengths/angles, crystal packing. researchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Identity Confirmation | Chemical environment of hydrogen and carbon atoms, connectivity. |
Computational Chemistry and Molecular Modeling of 2 Amino 2 Methylheptanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intricacies of 2-amino-2-methylheptanoic acid. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for analyzing the electronic structure and energy of molecules. nih.govnih.gov These calculations can predict a wide range of molecular properties, from geometries to spectroscopic signatures. rsc.org
The flexibility of the heptyl chain in this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis using quantum chemical methods involves systematically exploring these different arrangements to identify stable conformers and map the potential energy landscape. researchgate.net By rotating the dihedral angles of the molecule's backbone and side chain, researchers can locate energy minima corresponding to the most stable conformations.
The results of such an analysis reveal the relative energies of different conformers, providing insight into which shapes the molecule is most likely to adopt under given conditions. This information is crucial, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.
Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative, as specific published data for this molecule is not available. The values represent typical outputs from a DFT calculation at a common level of theory, e.g., B3LYP/6-311++G(d,p).)
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| 2 | +60° (gauche) | 0.85 | 14.7 |
| 3 | -60° (gauche) | 0.88 | 10.0 |
Quantum chemical calculations can accurately predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be determined. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be computed. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Comparing predicted NMR data with experimental results can help confirm the molecule's structure and conformation in solution.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This is an illustrative table based on typical DFT calculation results for amino acids.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | C=O stretch | 1735 |
| Carboxylic Acid | O-H stretch | 3450 |
| Amino Group | N-H symmetric stretch | 3350 |
| Amino Group | N-H asymmetric stretch | 3400 |
The electronic properties of this compound are key to understanding its reactivity. researchgate.net DFT calculations provide detailed information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
Molecular Electrostatic Surface Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visualizes the charge distribution and is used to predict how the molecule will interact with other charged species. Red regions indicate negative electrostatic potential, typically around electronegative atoms like oxygen, and are sites for electrophilic attack. Blue regions denote positive potential, usually around hydrogen atoms of the amino group, representing sites for nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound (Note: This table contains representative values based on DFT calculations for similar amino acids.)
| Parameter | Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions
These simulations provide a dynamic picture of the molecule's conformational flexibility, showing how it transitions between different shapes. They also offer detailed insights into interactions with the surrounding solvent, such as the formation and breaking of hydrogen bonds between the amino and carboxyl groups and water molecules. osaka-u.ac.jp Analysis of the simulation trajectory can reveal stable conformations in solution and the timescale of conformational changes.
Molecular Docking Studies with Proposed Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein or other biomolecular target. scielo.br If this compound were being investigated for potential biological activity, docking studies would be employed to understand how it might interact with a specific receptor's binding site. nih.gov
The process involves placing the 3D structure of the amino acid into the active site of the target protein and using a scoring function to evaluate the fit and predict the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that stabilize the ligand-receptor complex. This information is vital for structure-based drug design and for hypothesizing the molecule's mechanism of action.
Table 4: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes, showing typical output from a docking study against a hypothetical enzyme active site.)
| Parameter | Result |
|---|---|
| Proposed Protein Target | Hypothetical Aminotransferase |
| Binding Affinity (Score) | -6.8 kcal/mol |
| Key Interacting Residues | ASP-122 (H-bond with -NH3+), TYR-75 (π-π stacking with alkyl chain), VAL-150 (hydrophobic interaction) |
| Predicted Binding Mode | The carboxylate group forms a salt bridge with a positively charged residue, while the heptyl chain occupies a hydrophobic pocket. |
Structure-Property Relationship Analysis Derived from Computational Studies
The ultimate goal of these computational studies is to establish clear structure-property relationships. researchgate.net By integrating the findings from quantum mechanics, molecular dynamics, and docking, a comprehensive model of this compound's behavior can be constructed.
For instance, conformational analysis can show which shape of the molecule is most stable. The MESP can then explain how the electronic features of that specific conformation might facilitate its binding to a biological target, as predicted by molecular docking. MD simulations can further validate the stability of this binding pose in a dynamic, solvated environment. This integrated approach allows researchers to rationally connect the molecular structure of this compound to its potential physicochemical and biological properties.
Role and Applications of 2 Amino 2 Methylheptanoic Acid in Peptide Chemistry and Biomimicry
Incorporation into Synthetic Peptides and Peptidomimetics
The synthesis of peptides containing 2-amino-2-methylheptanoic acid requires specialized techniques to overcome the steric hindrance at the α-carbon.
Solid-phase peptide synthesis (SPPS) is a common method for creating peptides. kennesaw.edu The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com However, the incorporation of sterically hindered amino acids like this compound presents challenges.
To facilitate the coupling process, potent activating reagents are necessary to form the peptide bond efficiently. nih.gov Standard coupling reagents may prove ineffective, leading to incomplete reactions. Therefore, more powerful coupling agents are often employed.
The use of Fmoc (9-fluorenylmethyloxycarbonyl) protected this compound is standard in SPPS. The Fmoc group protects the amino group during the coupling reaction and is removed in a subsequent deprotection step to allow for the addition of the next amino acid. nih.gov The choice of resin, such as 2-chlorotrityl chloride resin, is also a key consideration, as it can be used as a temporary protecting group for the carboxylic acid. researchgate.netnih.gov
Table 1: Key Considerations for SPPS of Peptides Containing this compound
| Factor | Methodology/Reagent | Purpose |
|---|---|---|
| Resin | 2-chlorotrityl chloride (2-CTC) resin | Temporary protection of the carboxylic acid group. nih.gov |
| Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group during coupling. nih.gov |
| Coupling | Use of potent activating reagents | Overcomes steric hindrance for efficient peptide bond formation. nih.gov |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to traditional solvents like dichloromethane. researchgate.net |
Solution-phase peptide synthesis offers an alternative to SPPS and can be advantageous for the production of shorter peptides or for scaling up synthesis. slideshare.net In this method, the peptide is synthesized in a solution, and purification occurs after each step. researchgate.netekb.eg
Similar to SPPS, the steric hindrance of this compound requires the use of highly effective coupling reagents to ensure the reaction proceeds to completion. google.com The Group-Assisted Purification (GAP) strategy is a newer technique in solution-phase synthesis that avoids traditional purification methods like chromatography. nih.gov
Influence on Peptide Conformation and Stability
The incorporation of α,α-disubstituted amino acids like this compound has a profound impact on the structure and stability of peptides. The gem-dialkyl groups restrict the conformational freedom of the peptide backbone, often forcing it to adopt a helical conformation, such as a 3(10)-helix or an α-helix. This is a well-documented effect for similar amino acids like 2-aminoisobutyric acid (Aib). wikipedia.org
This induced helicity can lead to peptides with more predictable and stable three-dimensional structures. Furthermore, the presence of this non-natural amino acid can enhance the peptide's resistance to enzymatic degradation by proteases, which are often unable to recognize and cleave the modified peptide bonds. nih.govnih.gov This increased stability is a desirable trait for therapeutic peptides.
Design of Biologically Active Peptide Analogues and Enzyme Inhibitors
The unique conformational properties and enhanced stability conferred by this compound make it a valuable component in the design of peptidomimetics and biologically active peptide analogues. nih.gov By replacing a natural amino acid with this compound, researchers can create analogues of naturally occurring peptides with improved properties. nih.gov
These modifications can lead to analogues with increased potency, prolonged biological activity, and greater receptor specificity. nih.gov Additionally, the constrained conformations of these peptides make them ideal candidates for the design of enzyme inhibitors, where a rigid structure can lead to a tighter and more specific binding to the active site of an enzyme. nih.gov
Application as Chiral Building Blocks in the Synthesis of Complex Molecules
Beyond peptide chemistry, chiral amino acids like this compound serve as valuable chiral building blocks in the asymmetric synthesis of more complex organic molecules. nih.govresearchgate.net The inherent chirality of the amino acid can be used to control the stereochemistry of subsequent reactions, making it a useful tool for creating enantiomerically pure compounds. researchgate.net
These chiral building blocks are important intermediates in the synthesis of natural products and pharmaceuticals. Their applications include their use as chiral precursors, reagents, and auxiliaries in a variety of synthetic transformations. researchgate.net
Biochemical Interactions and Pathways of 2 Amino 2 Methylheptanoic Acid Excluding Human Systems
Antimicrobial Activity in vitroNo specific studies on the in vitro antimicrobial activity of 2-Amino-2-methylheptanoic acid were found.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Comparative Biochemical Studies with Naturally Occurring Amino Acids
Detailed comparative studies on the biochemical interactions of this compound versus naturally occurring amino acids such as leucine, isoleucine, and valine in non-human systems have not been documented in the available scientific literature. Research on other α-methylated amino acids suggests that the α-methyl group can significantly alter the compound's interaction with enzymes and transport systems. For example, the steric bulk of the methyl group could potentially inhibit its transport across cell membranes by carriers that recognize natural branched-chain amino acids. Similarly, its ability to be recognized and utilized by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNAs for protein synthesis, is likely to be significantly impaired.
Without experimental data, any comparison remains theoretical. A hypothetical comparative analysis would necessitate investigating parameters such as enzyme kinetics with key metabolic enzymes, transport efficiency via known amino acid transporters, and the impact on cellular signaling pathways that are typically modulated by natural branched-chain amino acids.
Data Tables
Due to the lack of available experimental data from comparative biochemical studies on this compound, it is not possible to generate informative data tables at this time. Future research would be needed to populate tables comparing metrics such as:
Enzyme Inhibition Constants (Ki): Comparing the inhibitory effect of this compound on enzymes involved in branched-chain amino acid metabolism versus the natural substrates.
Transporter Affinity (Km): Measuring the affinity of this compound for various amino acid transporters in comparison to leucine or isoleucine.
Impact on Protein Synthesis: Quantifying the incorporation efficiency of this compound into nascent polypeptide chains relative to natural amino acids in in-vitro translation systems.
Future Directions and Emerging Research Avenues for 2 Amino 2 Methylheptanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of α,α-dialkylamino acids like 2-Amino-2-methylheptanoic acid has traditionally relied on robust chemical methods. However, the future necessitates the development of more efficient, sustainable, and stereoselective synthetic routes.
Classic approaches such as the Strecker synthesis, which involves the reaction of a ketone with an amine and cyanide, and the Bucherer-Bergs reaction, a multicomponent reaction yielding hydantoins as precursors, have been the bedrock for producing such compounds. wikipedia.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org These methods, while effective, often result in racemic mixtures, requiring challenging and costly resolution steps to isolate the desired enantiomer. wikipedia.org
Future research will likely focus on asymmetric variations of these classical syntheses. The use of chiral auxiliaries, phase-transfer catalysts, and chiral ligands in metal-catalyzed reactions has shown promise in guiding the stereochemical outcome of the reaction, offering a more direct route to enantiomerically pure α,α-dialkylamino acids. nih.govnih.gov
A particularly exciting frontier is the development of biocatalytic and chemoenzymatic methods. nih.govnih.gov The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could offer highly selective and environmentally benign pathways to this compound. nih.govresearchgate.net These enzymatic reactions often proceed under mild conditions and can exhibit exquisite stereocontrol, aligning with the principles of green chemistry. nih.gov The table below summarizes potential synthetic strategies for future investigation.
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Description | Potential Advantages | Key Research Focus |
| Asymmetric Strecker Synthesis | Utilizes a chiral auxiliary or catalyst to induce stereoselectivity in the addition of cyanide to an imine derived from a ketone. wikipedia.orgnih.gov | Direct synthesis of enantiomerically enriched products. | Development of highly efficient and recyclable chiral catalysts. |
| Asymmetric Bucherer-Bergs Reaction | Employs chiral reagents or catalysts to control the stereochemistry during the formation of the hydantoin (B18101) intermediate. alfa-chemistry.comresearchgate.net | Access to a wide range of substituted hydantoins as precursors. | Optimization of reaction conditions for high diastereoselectivity. |
| Enzymatic Synthesis | Leverages engineered enzymes (e.g., transaminases) to catalyze the amination of a ketone precursor. nih.govnih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and protein engineering to enhance substrate scope and activity. |
| Chemoenzymatic Synthesis | Combines chemical synthesis steps with enzymatic transformations to achieve the target molecule. | Can overcome limitations of purely chemical or enzymatic routes. | Seamless integration of chemical and biological catalysis. |
Integration with Advanced Spectroscopic and Structural Techniques
A thorough understanding of the three-dimensional structure of this compound and its influence on the conformation of larger molecules is crucial for its application. Advanced spectroscopic and structural techniques will be indispensable in this endeavor.
Gas chromatography (GC) has been employed for the separation of stereoisomers of non-protein amino acids, although challenges in resolving enantiomers of compounds like this compound have been noted due to the increasing size and flexibility of the alkyl side chain. nih.gov Future work could explore the use of novel chiral stationary phases in GC and high-performance liquid chromatography (HPLC) for more effective separation.
Nuclear Magnetic Resonance (NMR) spectroscopy will be a powerful tool for elucidating the solution-state structure and dynamics of peptides and other molecules incorporating this compound. Multidimensional NMR techniques can provide detailed information on local conformation and intermolecular interactions.
For definitive structural determination at the atomic level, X-ray crystallography of this compound itself, or of peptides containing this residue, will be essential. The resulting crystal structures will provide invaluable insights into how the gem-dimethyl group and the heptyl side chain influence molecular packing and secondary structure formation.
Expanded Applications in Material Science and Bio-inspired Engineering
The incorporation of non-proteinogenic amino acids into materials is a rapidly growing field, and this compound holds considerable potential in this area. nih.govacs.orgmdpi.com The unique steric hindrance provided by the α,α-disubstituted nature of this amino acid can be exploited to create novel materials with tailored properties.
In the realm of peptidomimetics, introducing this compound into peptide sequences can enforce specific secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation. acs.org This could lead to the development of more stable and potent peptide-based drugs and therapeutics.
Furthermore, the self-assembly properties of peptides and other molecules containing this compound could be harnessed to create bio-inspired nanomaterials. researchgate.netresearchgate.net By controlling the sequence and structure of these building blocks, it may be possible to fabricate nanotubes, nanofibers, and hydrogels with applications in tissue engineering, drug delivery, and bionanotechnology. acs.orgresearchgate.net The table below outlines potential applications in this domain.
Table 2: Potential Applications in Material Science and Bio-inspired Engineering
| Application Area | Potential Role of this compound | Desired Outcome |
| Peptidomimetics | Induce stable secondary structures in peptides. | Enhanced biological activity and stability of peptide-based drugs. |
| Polymer Chemistry | Act as a monomer in the synthesis of novel biocompatible polymers. | Polymers with controlled degradability and mechanical properties. |
| Self-Assembling Nanomaterials | Drive the formation of ordered nanostructures through controlled intermolecular interactions. acs.orgresearchgate.net | Development of functional hydrogels, nanotubes, and nanofibers for biomedical applications. |
| Bio-inspired Surfaces | Modify surfaces to control protein adsorption and cell adhesion. | Creation of biocompatible and anti-fouling medical implants. |
Interdisciplinary Research with Systems Biology and Synthetic Biology
The fields of systems biology and synthetic biology offer exciting opportunities to explore and utilize this compound in living organisms. rsc.orgnih.govresearchgate.net These disciplines aim to understand and engineer biological systems at a network level, and the introduction of unnatural amino acids can provide powerful tools for these endeavors.
One major avenue of research will be the incorporation of this compound into proteins at specific sites. riken.jp This can be achieved by engineering the translational machinery of cells, such as by creating orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon and charge it with the unnatural amino acid. nih.gov The site-specific incorporation of this compound could be used to probe protein structure and function, create enzymes with novel catalytic activities, or develop proteins with enhanced stability. rsc.orgnih.gov
Systems metabolic engineering could be employed to develop microbial strains capable of producing this compound through fermentation. researchgate.net By introducing and optimizing heterologous biosynthetic pathways, it may be possible to achieve sustainable and scalable production of this compound from simple carbon sources. frontiersin.org
Computational Design and Prediction of Novel this compound Analogues with Tunable Properties
Computational modeling and simulation are becoming increasingly integral to the design of new molecules with desired properties. youtube.com These in silico approaches can accelerate the discovery and optimization of novel analogues of this compound.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of this compound analogues with their biological activity or material properties. These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and experimental testing.
Through computational design, it will be possible to create a diverse portfolio of this compound analogues with fine-tuned properties, opening up a vast chemical space for the development of new drugs, materials, and research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
